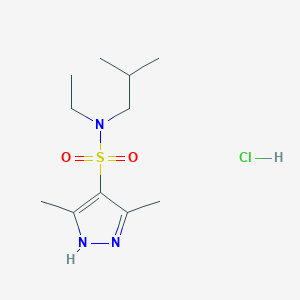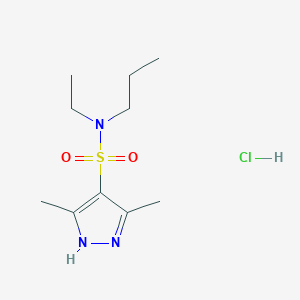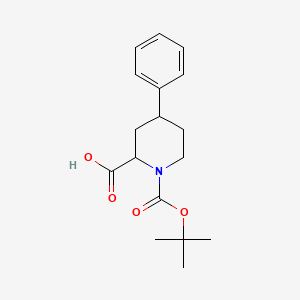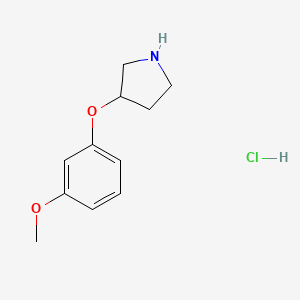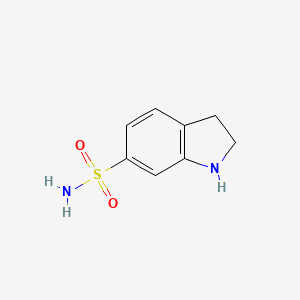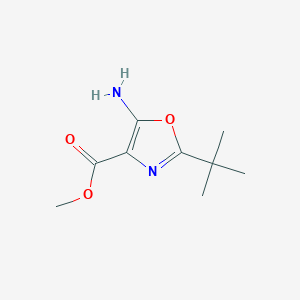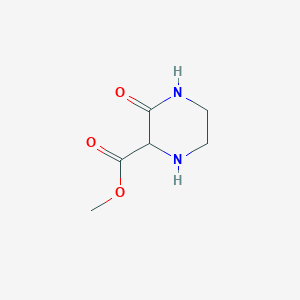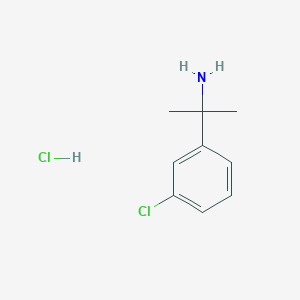
2-(3-Chlorophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
“2-(3-Chlorophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1216523-22-6 . It is a powder in physical form and has gained significant attention in the scientific community due to its biological properties and potential implications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenyl)propan-2-amine hydrochloride” were not found in the search results, it is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds.Molecular Structure Analysis
The IUPAC Name for this compound is 2-(3-chlorophenyl)-2-propanamine hydrochloride . The InChI Code is 1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H . The molecular weight is 206.11 .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 206.11 . It is stored at room temperature .Applications De Recherche Scientifique
Antibacterial and Antioxidant Activity
- Antibacterial Study of Heterocyclic Compounds : A study involved the synthesis of novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, demonstrating good antibacterial activity against several bacteria including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
- Antibacterial and Antioxidant Properties of Amine Oxalates : Research on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine showed that some amine oxalates derived from it exhibit high antibacterial activity, although they mostly do not neutralize superoxide radicals (Арутюнян et al., 2012).
Pharmaceutical and Drug Development
- Bupropion Hydrochloride Polymorphs : A study on crystalline bupropion hydrochloride, which includes a 3-chlorophenyl group, explored its solid-solid conversion to a new polymorphic form, contributing to the understanding of its structural and energetic aspects (Maccaroni et al., 2012).
- Nonpeptide Agonist of the Urotensin-II Receptor : The identification of a nonpeptidic agonist of the urotensin-II receptor, which includes a 4-chlorophenyl component, provides insights into the development of pharmacological research tools and potential drug leads (Croston et al., 2002).
Material Science and Corrosion Inhibition
- Inhibition Performances Against Corrosion of Iron : A study on thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, used quantum chemical and molecular dynamics simulations to predict their performance as corrosion inhibitors of iron, indicating their potential in material science applications (Kaya et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPZZFTPMLUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
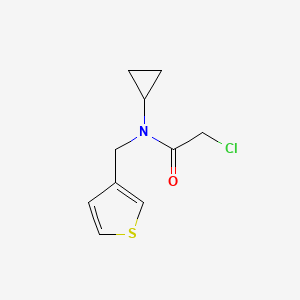
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
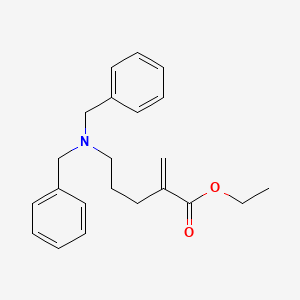
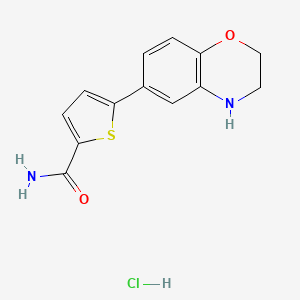
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
